(E)-ethyl 2-(4,6-difluoro-2-((quinoxaline-6-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
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Overview
Description
(E)-ethyl 2-(4,6-difluoro-2-((quinoxaline-6-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound that features a quinoxaline moiety, a benzo[d]thiazole ring, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-ethyl 2-(4,6-difluoro-2-((quinoxaline-6-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate typically involves multi-step organic reactions. One common approach is to start with the preparation of the quinoxaline-6-carbonyl intermediate, which can be synthesized by condensing ortho-diamines with 1,2-diketones . The benzo[d]thiazole ring can be formed through cyclization reactions involving appropriate thioamide precursors. The final step involves the esterification of the intermediate with ethyl acetate under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-ethyl 2-(4,6-difluoro-2-((quinoxaline-6-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding amines or alcohols.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-ethyl 2-(4,6-difluoro-2-((quinoxaline-6-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and cellular pathways. Its ability to interact with specific molecular targets makes it valuable for investigating biological processes at the molecular level.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (E)-ethyl 2-(4,6-difluoro-2-((quinoxaline-6-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoxaline and benzo[d]thiazole moieties can bind to active sites, modulating the activity of the target molecules. This interaction can lead to changes in cellular pathways and biological processes, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline derivatives: These compounds share the quinoxaline moiety and exhibit similar chemical properties and reactivity.
Benzo[d]thiazole derivatives: These compounds contain the benzo[d]thiazole ring and are used in similar applications, such as medicinal chemistry and materials science.
Uniqueness
(E)-ethyl 2-(4,6-difluoro-2-((quinoxaline-6-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is unique due to the combination of its structural features, including the presence of both quinoxaline and benzo[d]thiazole rings, as well as the ethyl ester group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for a wide range of applications.
Properties
IUPAC Name |
ethyl 2-[4,6-difluoro-2-(quinoxaline-6-carbonylimino)-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F2N4O3S/c1-2-29-17(27)10-26-18-13(22)8-12(21)9-16(18)30-20(26)25-19(28)11-3-4-14-15(7-11)24-6-5-23-14/h3-9H,2,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGNHPSXFHDJSHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2SC1=NC(=O)C3=CC4=NC=CN=C4C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F2N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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